molecular formula C19H12Cl2N2O2S B5969517 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide

Cat. No. B5969517
M. Wt: 403.3 g/mol
InChI Key: CYZGIVUJFKWNLX-UHFFFAOYSA-N
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Description

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, also known as DBCO-PEG4-THP-NHS ester, is a chemical compound used in scientific research. It belongs to the class of carboxylic acid derivatives and is commonly used as a reagent in bioconjugation reactions.

Mechanism of Action

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester acts as a crosslinking agent between biomolecules and other functional molecules. It forms a stable covalent bond between the NHS ester and the amino group of the biomolecule, resulting in the formation of a bioconjugate. The resulting bioconjugate can then be used for various applications such as imaging, drug delivery, and targeted therapy.
Biochemical and Physiological Effects:
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester is non-toxic and does not have any significant biochemical or physiological effects on the body. However, the resulting bioconjugates may have different biochemical and physiological effects depending on the biomolecule and functional molecule used.

Advantages and Limitations for Lab Experiments

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester has several advantages for lab experiments. It is a highly reactive and stable reagent that can be easily conjugated to a variety of biomolecules. It also has a long shelf life and can be stored at room temperature. However, it has some limitations such as the need for a specific functional group on the biomolecule for conjugation and the potential for non-specific labeling.

Future Directions

There are several future directions for the use of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester in scientific research. One direction is the development of new bioconjugates for specific applications such as targeted therapy and imaging. Another direction is the optimization of the synthesis method for increased efficiency and yield. Additionally, the use of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester in combination with other bioconjugation reagents for multi-functional labeling is an area of interest.

Synthesis Methods

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester is synthesized by reacting N-hydroxysuccinimide (NHS) ester of 2-thiophenecarboxylic acid with N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a stable amide bond between the NHS ester and the amino group of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP.

Scientific Research Applications

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamideP-NHS ester is widely used in scientific research as a bioconjugation reagent. It is used to label biomolecules such as proteins, peptides, and nucleic acids with imaging agents or other functional molecules. The resulting bioconjugates can be used for a variety of applications such as in vitro and in vivo imaging, drug delivery, and targeted therapy.

properties

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2S/c1-10-4-5-11(7-14(10)22-18(24)16-3-2-6-26-16)19-23-15-9-12(20)8-13(21)17(15)25-19/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGIVUJFKWNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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